7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride
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Overview
Description
Bicyclo[2.2.1]heptane-1-sulfonyl chloride, 7,7-dimethyl-2-oxo- is a chemical compound with the molecular formula C9H13ClO3S and a molecular weight of 236.71572 g/mol . It is a sulfonyl chloride derivative of bicyclo[2.2.1]heptane, featuring a unique bicyclic structure with a sulfonyl chloride functional group and a ketone group at the 2-position
Preparation Methods
The synthesis of bicyclo[2.2.1]heptane-1-sulfonyl chloride, 7,7-dimethyl-2-oxo- typically involves the reaction of bicyclo[2.2.1]heptane derivatives with sulfonyl chloride reagents under controlled conditions . One common method involves the use of camphor-10-sulfonyl chloride as a precursor, which undergoes chlorination and subsequent oxidation to yield the desired product . Industrial production methods may involve large-scale chlorination and oxidation processes, with careful control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Bicyclo[2.2.1]heptane-1-sulfonyl chloride, 7,7-dimethyl-2-oxo- undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction: The ketone group at the 2-position can undergo reduction to form the corresponding alcohol, while the sulfonyl chloride group can be oxidized to form sulfonic acid derivatives.
Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, forming the corresponding sulfonic acid.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation . Major products formed from these reactions include sulfonamides, sulfonate esters, sulfonothioates, and sulfonic acids .
Scientific Research Applications
Bicyclo[2.2.1]heptane-1-sulfonyl chloride, 7,7-dimethyl-2-oxo- has several applications in scientific research:
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptane-1-sulfonyl chloride, 7,7-dimethyl-2-oxo- involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, readily reacting with nucleophiles to form various sulfonyl derivatives . The ketone group at the 2-position can participate in nucleophilic addition reactions, further expanding the compound’s reactivity profile . Molecular targets and pathways involved in its biological activity are under investigation, with a focus on its potential as an enzyme inhibitor and therapeutic agent .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane-1-sulfonyl chloride, 7,7-dimethyl-2-oxo- can be compared with similar compounds such as:
Camphor-10-sulfonyl chloride: A structurally related compound with similar reactivity and applications.
Bicyclo[2.2.1]heptane-1-methanesulfonyl chloride, 7,7-dimethyl-2-oxo-: Another sulfonyl chloride derivative with a methanesulfonyl group instead of a sulfonyl chloride group.
Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-: A sulfonic acid derivative with similar structural features and reactivity.
The uniqueness of bicyclo[2.2.1]heptane-1-sulfonyl chloride, 7,7-dimethyl-2-oxo- lies in its specific combination of functional groups and its potential for diverse chemical transformations and applications .
Properties
CAS No. |
408335-82-0 |
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Molecular Formula |
C9H13ClO3S |
Molecular Weight |
236.72 g/mol |
IUPAC Name |
7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H13ClO3S/c1-8(2)6-3-4-9(8,7(11)5-6)14(10,12)13/h6H,3-5H2,1-2H3 |
InChI Key |
PNLNPVGEDHRLSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)S(=O)(=O)Cl)C |
Origin of Product |
United States |
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